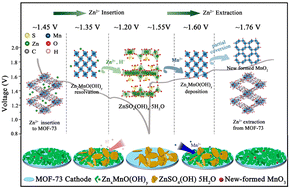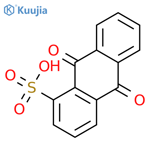High specific capacity and mechanism of a metal–organic framework based cathode for aqueous zinc-ion batteries†
Energy Advances Pub Date: 2022-11-09 DOI: 10.1039/D2YA00257D
Abstract
Rechargeable aqueous zinc-ion batteries (AZIBs) are promising for large-scale energy storage due to their high safety and low cost but the reported cathode materials still suffer from limited specific capacities and poor cycle performance. Herein, the Mn-based metal–organic framework (MOF), MOF-73, is used for the first time to make a novel cathode for AZIBs and its great capacity enhancement mechanism is investigated. Results show that MOF-73 can render a voltage plateau of ∼1.45 V and induce manganese ions to co-contribute a high-specific capacity of 815 mA h g−1 (0.84 mA h cm−2). This work sheds light on the fundamentals of the electrochemical zinc energy storage of MOFs while holding great promise for exploring novel MOFs as cathodes for AZIBs.


Recommended Literature
- [1] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [2] Assembly of linear chains consisting of alternating silica beads and zeolite L crystals by nitroxide exchange reactions†
- [3] Investigating the stable operating voltage for the MnFe2O4 Li-ion battery anode†
- [4] Studies on derivative fluorimetry. Part I. Determination of trace amounts of samarium, europium and terbium
- [5] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [6] Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones†
- [7] Contents list
- [8] Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
- [9] A facile method of synthesizing size-controlled hollow cyanoacrylate nanoparticles for transparent superhydrophobic/oleophobic surfaces†
- [10] Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†










